N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
Description
This compound is a 1,3,5-triazine derivative featuring a dimethylamino group at the 4-position, a piperidin-1-yl substituent at the 6-position, and a furan-3-carboxamide moiety linked via a methylene bridge. The triazine core is a common scaffold in agrochemicals and pharmaceuticals due to its ability to engage in hydrogen bonding and π-π interactions. The dimethylamino group enhances solubility and electron-donating properties, while the piperidine ring may improve lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-21(2)15-18-13(10-17-14(23)12-6-9-24-11-12)19-16(20-15)22-7-4-3-5-8-22/h6,9,11H,3-5,7-8,10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTSAJCIBSRDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide generally involves multiple steps:
Step 1: Formation of the furan-3-carboxamide precursor.
Step 2: Introduction of the triazine ring.
Step 3: Dimethylamination at the 4-position.
Step 4: Addition of the piperidinyl group at the 6-position. These reactions typically require specific catalysts, controlled temperatures, and inert atmospheres to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial-scale synthesis might involve continuous flow reactions and optimization of each step for scalability. Techniques such as crystallization, distillation, and chromatography are essential for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It may undergo oxidation at various sites, especially on the furan ring.
Reduction: Reduction reactions can target the triazine ring.
Substitution: Common in organic chemistry, substitution reactions might occur, particularly at the dimethylamino and piperidinyl positions.
Common Reagents and Conditions:
Oxidizing agents: e.g., hydrogen peroxide, potassium permanganate.
Reducing agents: e.g., sodium borohydride, lithium aluminum hydride.
Substitution reagents: e.g., halogens for halogenation, nitrating agents for nitration.
Major Products:
From oxidation: Carboxylic acids and quinones.
From reduction: Amines and alcohols.
From substitution: Derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is employed in diverse scientific research:
Chemistry: Utilized in studying reaction mechanisms and synthesis of novel compounds.
Biology: Investigates cellular pathways and biological interactions.
Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: May be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action can vary based on the context of its use:
Molecular Targets: Often interacts with nucleic acids or proteins, affecting their function.
Pathways Involved: Could be involved in inhibiting enzymes, disrupting cell membranes, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Agrochemicals
The triazine core is widely utilized in herbicides and pesticides. Key analogs from the evidence include:
Key Differences :
- The target compound lacks the sulfonylurea bridge and methyl ester group critical for herbicidal activity in these analogs.
Piperidine-Containing Pharmaceuticals
Piperidine-substituted compounds often exhibit CNS or metabolic activity. For example:
Comparison :
- The target compound shares a piperidine group but lacks the benzofuran core. Its triazine-furan-carboxamide structure may prioritize interactions with ATP-binding pockets (e.g., kinase targets) rather than neuroreceptors .
Heterocyclic Carboxamides
Furan carboxamides are prevalent in antimicrobial and anti-inflammatory agents. For instance:
Contrast :
- Its dimethylamino group may also improve solubility over cyclohexylmethyl substituents .
Research Findings and Hypotheses
- Structural Advantages: The combination of triazine, piperidine, and furan carboxamide may balance solubility (dimethylamino), membrane permeability (piperidine), and target engagement (furan’s hydrogen-bonding capacity).
- Mechanistic Insights: Unlike sulfonylurea-based herbicides (), the absence of a sulfonyl group in the target compound suggests non-ALS-inhibitor pathways. Piperidine and furan moieties are common in kinase inhibitors (e.g., PI3K or JAK inhibitors), though direct evidence is lacking .
Limitations and Knowledge Gaps
- No pharmacological or biochemical data for the target compound were found in the provided evidence. Comparisons are inferred from structural analogs.
- includes unrelated pharmacopeial substances (e.g., thiazolidine derivatives), highlighting the need for targeted studies on triazine-furan hybrids .
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazinyl moiety linked to a furan core through a methyl bridge. Key structural components include:
- Dimethylamino group
- Piperidine ring
- Carboxamide functional group
These structural elements contribute to its chemical reactivity and biological interactions.
Enzyme Inhibition
Preliminary studies have indicated that this compound exhibits significant enzyme inhibition properties. Notably, related compounds have shown inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range. This suggests potential applications in cancer therapy by targeting DNA repair mechanisms.
Antitumor Activity
The compound's structural similarity to other triazine derivatives has led to investigations into its antitumor efficacy. For instance, bis(morpholino-1,3,5-triazine) derivatives have demonstrated potent activity against cancer cell lines by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |
| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |
| Piperidine derivatives | Contains piperidine but lacks dioxine/carboxamide | Varying activity based on substitution patterns |
The unique combination of triazine and dioxine structures in this compound enhances its binding capabilities and overall biological activity compared to simpler analogs.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit various cancer cell lines effectively. For example, analogs with similar triazine structures were tested against breast cancer models and exhibited significant cytotoxicity .
In Vivo Efficacy
In vivo efficacy has been explored using xenograft models where compounds similar to this compound were administered. Results indicated substantial tumor reduction in treated groups compared to controls, highlighting the potential for clinical applications in oncology .
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of DNA Repair : By targeting PARP enzymes, it disrupts the DNA damage repair process in cancer cells.
- Modulation of Signaling Pathways : The compound may influence critical signaling pathways such as PI3K/Akt, leading to reduced cell proliferation and increased apoptosis in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
